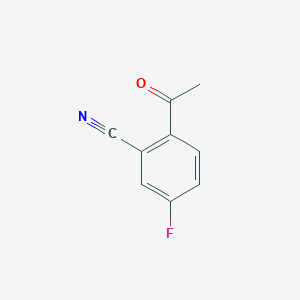

2-Acetyl-5-fluorobenzonitrile

Description

2-Acetyl-5-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with an acetyl group (-COCH₃) at position 2 and a fluorine atom at position 5. This compound is marketed by CymitQuimica as a high-purity building block for synthesizing organic and bioactive molecules, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-acetyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYDBZLGNHINTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-fluorobenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit tumor growth and proliferation in various cancer cell lines. For example, derivatives of 2-acetyl-5-fluorobenzonitrile have shown promising results in inhibiting the growth of clear cell renal cell carcinoma (ccRCC) by targeting hypoxia-inducible factor 2α (HIF-2α), a key oncogenic driver in this type of cancer .

Inhibition of Kinases

The compound has also been explored for its role as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell division and survival, making them important targets in cancer therapy. Research indicates that this compound can inhibit specific kinases involved in tumorigenesis, potentially leading to the development of novel anticancer therapies .

Lead Compounds

In drug discovery, this compound serves as a valuable scaffold for synthesizing new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, the introduction of various substituents at different positions on the aromatic ring can lead to compounds with improved potency and reduced side effects .

Fragment-Based Drug Design

The compound's unique structure makes it suitable for fragment-based drug design (FBDD). FBDD is a method that involves screening small chemical fragments to identify those that bind to a target protein, which can then be elaborated into more complex molecules with higher affinity and specificity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various assays:

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The acetyl and nitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The fluorine atom’s presence can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Acetyl-5-fluorobenzonitrile with analogous fluorinated benzonitrile derivatives, highlighting structural differences, purity, and applications:

Structural and Functional Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound is strongly electron-withdrawing, which polarizes the aromatic ring and enhances reactivity toward nucleophilic attacks. Fluorine’s Role: Fluorine’s electronegativity increases ring electron deficiency, favoring electrophilic substitution at specific positions. This property is shared across all listed compounds .

- Reactivity and Synthetic Utility: 2-Fluoro-5-formylbenzonitrile (C₈H₄FNO) is a key aldehyde intermediate, often used in condensation reactions to form imines or heterocycles . 4-Amino-2-fluoro-5-methylbenzonitrile (C₈H₇FN₂) combines amino and methyl groups, making it suitable for constructing fused-ring systems in drug candidates .

Purity and Commercial Availability

Biological Activity

2-Acetyl-5-fluorobenzonitrile (C9H6FNO) is an aromatic nitrile compound characterized by the presence of an acetyl group and a fluorine atom attached to a benzene ring, along with a nitrile group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

This compound can be synthesized through several methods, with one common approach being the reaction of 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions to ensure high yield and purity.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways:

- Nucleophilic Substitution : The acetyl and nitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes.

- Stability and Reactivity : The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in biochemical studies .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Potential

Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their efficacy against human cervical carcinoma (HeLa) cells, demonstrating significant anticancer activity .

Enzyme Interaction Studies

The compound is utilized in studying enzyme interactions and metabolic pathways. Its ability to modify biomolecules through nucleophilic substitution reactions allows researchers to explore protein-ligand interactions and enzyme mechanisms. This can lead to insights into how specific enzymes are modulated by small molecules .

Data Table: Biological Activity Summary

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound derivatives on HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, suggesting potential for further development as anticancer agents.

- Enzyme Modulation Study : Another research focused on how this compound interacts with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, influencing cellular metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.